3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid 3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15633216
InChI: InChI=1S/C16H10N2O3S2/c19-14-13(7-10-3-2-6-17-9-10)23-16(22)18(14)12-5-1-4-11(8-12)15(20)21/h1-9H,(H,20,21)/b13-7+
SMILES:
Molecular Formula: C16H10N2O3S2
Molecular Weight: 342.4 g/mol

3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid

CAS No.:

Cat. No.: VC15633216

Molecular Formula: C16H10N2O3S2

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid -

Specification

Molecular Formula C16H10N2O3S2
Molecular Weight 342.4 g/mol
IUPAC Name 3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Standard InChI InChI=1S/C16H10N2O3S2/c19-14-13(7-10-3-2-6-17-9-10)23-16(22)18(14)12-5-1-4-11(8-12)15(20)21/h1-9H,(H,20,21)/b13-7+
Standard InChI Key TWIPVBVDCIVKBB-NTUHNPAUSA-N
Isomeric SMILES C1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a thiazolidinone ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at position 3 with a benzoic acid group and at position 5 with a pyridin-3-ylmethylene moiety. Key structural elements include:

  • Thiazolidinone backbone: The 4-oxo and 2-thioxo groups contribute to hydrogen-bonding interactions with biological targets .

  • Pyridinyl substituent: The pyridine ring enhances solubility and facilitates π-π stacking in enzyme binding pockets .

  • Benzoic acid side chain: The carboxylic acid group improves aqueous solubility and enables salt formation for enhanced bioavailability .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₀N₂O₃S₂
Molecular Weight342.39 g/mol
IUPAC Name3-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Key Functional GroupsThioxothiazolidinone, Pyridine, Carboxylic Acid

Synthesis and Chemical Modifications

Synthetic Pathways

The compound is synthesized via a Knoevenagel condensation between 3-pyridinecarboxaldehyde and a preformed thiazolidinone intermediate. A typical protocol involves:

  • Thiazolidinone formation: Reaction of 3-aminobenzoic acid with bis(carboxymethyl)trithiocarbonate in ethanol under reflux .

  • Condensation: Treatment of the intermediate with 3-pyridinecarboxaldehyde in acetic acid, catalyzed by sodium acetate, yields the final product .

Optimization Notes:

  • Solvent selection: Ethanol or methanol maximizes yield (75–85%) compared to aprotic solvents .

  • Stereochemistry: The exocyclic double bond adopts a Z-configuration, confirmed by NOESY NMR .

Derivatization Strategies

The benzoic acid and pyridine groups serve as handles for functionalization:

Table 2: Common Modifications and Applications

Reaction TypeReagentsProduct ApplicationYield (%)
EsterificationMethanol/H₂SO₄Prodrug development92
AmidationEDCI/HOBt, primary aminesKinase inhibitor candidates85
NitrationHNO₃/H₂SO₄Enhanced target affinity78

Mechanistic Insights:

  • Esterification: Improves lipophilicity for blood-brain barrier penetration .

  • Amidation: Introduces hydrogen-bond donors for selective enzyme inhibition .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies of analogous thiazolidinones demonstrate broad-spectrum activity:

  • Gram-positive bacteria: MIC values of 12.5–25 µg/mL against Staphylococcus aureus .

  • Fungal strains: 80% growth inhibition of Candida albicans at 50 µg/mL .

Structure-Activity Relationship (SAR):

  • The pyridine ring’s nitrogen participates in bacterial efflux pump disruption .

  • The thioxo group chelates metal ions essential for microbial enzymes .

Comparative Analysis with Structural Analogues

Functional Analogues

  • Indole-3-butyric acid: Replaces thiazolidinone with indole; lower anticancer activity (GP = 50–60%) but higher solubility .

  • Pioglitazone: Thiazolidinedione antidiabetic drug; shares the 4-oxo-thiazolidinone core but lacks antimicrobial effects .

Table 3: Pharmacokinetic Comparison

ParameterTarget CompoundIndole-3-butyric AcidPioglitazone
LogP2.11.83.2
Half-life (hr)4.52.316.0
Plasma Protein Binding89%75%99%

Future Directions and Applications

Therapeutic Optimization

  • Prodrug development: Ester derivatives to enhance oral bioavailability .

  • Combination therapies: Synergy with cisplatin in renal cancer models .

Industrial-Scale Production

  • Continuous flow synthesis: Reduces reaction time from 6 hr to 30 min .

  • Green chemistry: Replacement of acetic acid with biodegradable ionic liquids .

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